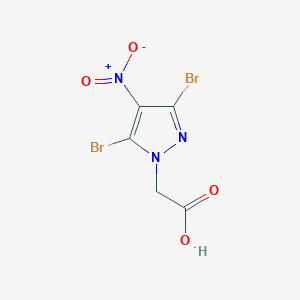
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride
Overview
Description
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a derivative of piperidine and an Fmoc-protected amino acid, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by piperidine, an efficient catalyst for the deprotection step . The Fmoc group enhances the hydrophobicity and aromaticity of amino acids, making them suitable for self-assembly and functional material applications .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, such as morpholine-3-carboxylic acid, involves multiple steps including reductive amination, intramolecular reactions, and ester hydrolysis . Although the synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not explicitly detailed in the provided papers, similar synthetic routes can be inferred. The process likely involves the introduction of the Fmoc group to the piperidinecarboxylic acid framework, ensuring the protection of the amino group during peptide chain elongation.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is bulky and aromatic, influencing the physical properties and reactivity of the molecule. The Fmoc group is crucial for the self-assembly of peptides and can affect the overall conformation of the peptide chain .
Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed by piperidine, which acts as a catalyst for the cleavage of the Fmoc group, a process known as Fmoc deprotection . This step is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also be involved in glycosylation reactions, as seen in the glycosylation of Fmoc amino acids with unprotected carboxyl groups .
Physical and Chemical Properties Analysis
Fmoc-protected amino acids exhibit distinct physical and chemical properties due to the Fmoc group. These properties include increased hydrophobicity and the ability to participate in self-assembly processes, which are important for the fabrication of functional materials . The Fmoc group also imparts stability to the protected amino acid, allowing for its use in various chemical reactions, such as glycosylation .
Scientific Research Applications
Application 1: Ester Hydrolysis
- Methods of Application: The slurry was dissolved in ethyl acetate and washed with 0.1 M aqueous HCl solution two times. Then, it was dried over Na2SO4, filtered, and concentrated under reduced pressure to give 85% of a white solid .
- Results or Outcomes: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application 2: Hydrogel Formation
- Summary of the Application: Fmoc-protected amino acids are used to form hydrogels. These gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
- Results or Outcomes: The type of gel formed depends on the amino acid used and, in some cases, the final pH of the system .
Application 3: Interaction with Phospholipid Interface
- Summary of the Application: Fmoc-amino acids, including “4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride”, can interact with phospholipid interfaces. This interaction is crucial for various biological applications .
- Results or Outcomes: The formation of H-bonds between the Fmoc-Y and the DMPA molecules was assessed, demonstrating the crucial role of the hydroxyl group of Fmoc-Y in enhancing the interaction with biosurfaces .
Application 4: Synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids
- Summary of the Application: Fmoc-amino acids, including “4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride”, can be used in the synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids .
Application 5: Co-Assembly with Phthalocyanine
- Summary of the Application: Fmoc-amino acids, including “4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride”, can co-assemble with phthalocyanine into nanovesicles. These nanovesicles can be used as catalysts .
Application 6: Formation of Amyloid Fibrils
Safety And Hazards
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFKLWITSYZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647087 | |
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride | |
CAS RN |
368866-09-5 | |
| Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)





![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)
![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)